

GoSlo-SR-5-69 off-target effects in experimental models

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Compound of Interest

Compound Name: GoSlo-SR-5-69

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GoSlo-SR-5-69 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **GoSlo-SR-5-69** in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is GoSlo-SR-5-69 and what is its primary mechanism of action?

GoSlo-SR-5-69 is a potent activator of the large conductance Ca2+-activated K+ (BK) channels.[1][2][3] Its primary mechanism of action is to shift the voltage dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2] It belongs to the GoSlo-SR family of compounds, which are anilinoanthraquinone derivatives.

Q2: In what experimental models has **GoSlo-SR-5-69** been characterized?

GoSlo-SR-5-69 has been primarily characterized in electrophysiological recordings from rabbit bladder smooth muscle cells and in HEK293 cells expressing BK channel subunits.[2]

Q3: What are the key potency and efficacy values for GoSlo-SR-5-69?

The reported EC50 for **GoSlo-SR-5-69** is approximately 251 nM.[1][2] At a concentration of 1 μ M, it can shift the half-maximal activation voltage (V1/2) by more than -100 mV.[2][4]



Troubleshooting Guides Issue 1: Sub-optimal or no effect of GoSlo-SR-5-69 on BK channel activity.

Possible Cause 1: Incorrect Reagent Preparation

Solution: GoSlo-SR-5-69 is soluble in DMSO up to 100 mM. Ensure that the compound is
fully dissolved in the DMSO stock solution before further dilution into your experimental
buffer. It is recommended to prepare fresh dilutions for each experiment.

Possible Cause 2: Presence of specific BK channel subunits

- Explanation: The efficacy of GoSlo-SR compounds can be influenced by the presence of auxiliary β and γ subunits of the BK channel. While some GoSlo analogs show reduced efficacy in the presence of certain γ subunits, the effects of GoSlo-SR-5-6, a closely related compound, are largely unaffected by γ subunits. However, subtle structural differences between compounds can lead to differential effects.
- Troubleshooting Steps:
 - Verify the subunit composition of your experimental model (e.g., through qPCR or Western blot).
 - If using an expression system, consider co-transfecting with different β or γ subunits to assess their impact on **GoSlo-SR-5-69** efficacy.
 - Compare your results with published data on the effects of GoSlo compounds on different BK channel subunit combinations.

Possible Cause 3: Experimental Conditions

• Solution: Ensure that the experimental conditions, such as temperature and pH, are within the optimal range for both the cells and the compound. Most studies with **GoSlo-SR-5-69** have been conducted at 37°C and a pH of 7.2.

Issue 2: Potential Off-Target Effects



Q: Are there any known off-target effects of GoSlo-SR-5-69?

While specific off-target screening data for **GoSlo-SR-5-69** is not readily available in the public domain, it is important to consider the chemical class to which it belongs: anthraquinones.

- General Considerations for Anthraquinone Derivatives:
 - Some anthraquinone compounds have been reported to have inhibitory or inductive effects on drug metabolism enzymes, such as the cytochrome P450 (CYP) family.
 - Certain anthraquinone derivatives have been investigated for a range of biological activities, including anticancer effects, which involve interactions with various cellular targets.
 - Due to their chemical structure, some hydroxyanthraquinone derivatives have been flagged for potential genotoxicity.

Recommendations:

- When interpreting data, especially in complex biological systems, consider the possibility of off-target effects.
- Include appropriate controls in your experiments. For example, test the effect of the vehicle (DMSO) alone on your system.
- If unexpected results are observed, consider performing counter-screening assays against other common off-target candidates.

Quantitative Data Summary



Parameter	Value	Experimental Model	Reference
EC50	251 nM	Rabbit bladder smooth muscle cells	[1][2]
ΔV1/2	> -100 mV (at 1 μM)	Rabbit bladder smooth muscle cells	[2][4]
Solubility	Up to 100 mM	DMSO	

Experimental Protocols

Detailed Methodology for Excised Inside-Out Patch-Clamp Recording:

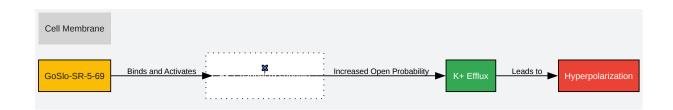
This protocol is based on studies characterizing **GoSlo-SR-5-69** in rabbit bladder smooth muscle cells.

- · Cell Preparation:
 - Isolate smooth muscle cells from rabbit bladder by enzymatic digestion.
 - Plate the isolated cells on 35 mm Petri dishes.
- Electrophysiology Setup:
 - Use the excised, inside-out patch configuration.
 - Maintain the temperature at 37°C.
- Solutions:
 - Symmetrical K+ Solutions (pH 7.2):
 - 140 mM KCI
 - 10 mM Glucose
 - 10 mM HEPES



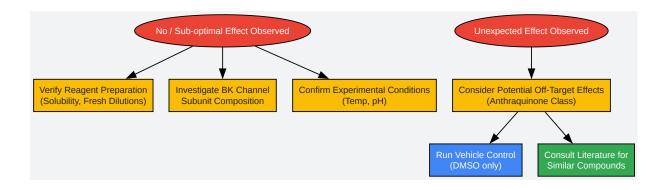
- Internal Solution Ca2+ Buffering:
 - For [Ca2+] < 100 nM: 1 mM EGTA
 - For [Ca2+] > 300 nM: 1 mM HEDTA
- Recording Parameters:
 - Hold excised patches at -60 mV.
 - Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec).

Visualizations



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Caption: On-target signaling pathway of GoSlo-SR-5-69.



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Caption: Troubleshooting workflow for GoSlo-SR-5-69 experiments.

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References

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